N-(4-methoxyphenyl)fluoren-9-imine
Description
Properties
CAS No. |
5455-02-7 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)fluoren-9-imine |
InChI |
InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
InChI Key |
WIEQHLSCJUWKQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-methoxyphenyl)fluoren-9-imine
General Synthetic Strategy
The synthesis of this compound follows the classical Schiff base formation route, which involves the condensation of fluoren-9-one (9H-fluoren-9-one) with 4-methoxyaniline (para-anisidine). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of fluoren-9-one, followed by dehydration to form the imine bond.
Typical Reaction Conditions
- Solvent: Ethanol or toluene are commonly used solvents.
- Temperature: Reflux conditions, typically around 80–110°C.
- Catalyst: Acid catalysts such as p-toluenesulfonic acid monohydrate can be used to facilitate the dehydration step.
- Reaction Time: Approximately 3 hours, monitored by thin-layer chromatography (TLC).
- Isolation: Cooling the reaction mixture induces crystallization of the Schiff base, which is then filtered, washed with cold ethanol, and dried under vacuum.
Detailed Procedures
Ethanol-Mediated Condensation (General Procedure-1)
- In a 250 mL round-bottom flask, dissolve fluoren-9-one (1.0 equivalent) in 100 mL ethanol.
- Add 4-methoxyaniline (4.5 equivalents) dissolved in ethanol.
- Heat the mixture gradually to 80°C and maintain for 3 hours.
- Monitor progress by TLC (chloroform:methanol 9:1).
- Cool the reaction to 0–5°C, stir for 30 minutes to precipitate the product.
- Filter, wash with chilled ethanol, and dry under vacuum at 55°C.
Toluene Reflux with Dean-Stark Apparatus (General Procedure-2)
- In a 100 mL flask, dissolve fluoren-9-one (1.0 equivalent) in 50 mL toluene.
- Add 4-methoxyaniline (4.5 equivalents) and catalytic p-toluenesulfonic acid monohydrate (0.1 equivalent).
- Reflux at 110°C with a Dean-Stark apparatus to continuously remove water formed during the reaction.
- Monitor by TLC.
- Concentrate to remove most toluene.
- Stir residue with n-heptane, filter, and dry under vacuum.
O-Methylation Step (if starting from fluorenone oxime)
- If starting from fluoren-9-one oxime, O-methylation can be performed using dimethyl sulfate in basic medium (NaOH) at 0°C.
- This step is relevant if the intermediate oxime is to be converted into the methoxy derivative before imine formation.
Characterization and Yield Data
The synthesized Schiff bases, including this compound, are typically characterized by:
- 1H Nuclear Magnetic Resonance (NMR): Chemical shifts confirm the imine proton and aromatic protons.
- Mass Spectrometry (MS): Confirms molecular weight.
- Thin Layer Chromatography (TLC): Monitors reaction progress.
- Melting Point and Elemental Analysis: Additional purity and identity confirmation.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)fluoren-9-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagent used.
Scientific Research Applications
Pharmacological Potential
The imine functional group is a critical pharmacophore in many bioactive compounds, influencing their interactions with biological targets. N-(4-methoxyphenyl)fluoren-9-imine has been studied for its ability to modulate biological activity through fluorination, which can enhance the pharmacological properties of compounds by altering their electronic characteristics and biological interactions .
Synthesis of Novel Compounds
This compound is utilized in the synthesis of various derivatives that exhibit biological activity. For example, it has been employed in multicomponent reactions to create complex molecular structures that can serve as potential therapeutic agents . The compound can react with other chemicals to yield products such as spiro compounds, which are known for their diverse biological activities .
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the this compound structure can significantly impact its biological activity. Structure-activity relationship (SAR) studies have identified key regions within the molecule that can be optimized for enhanced potency against specific biological targets, such as G protein-coupled receptors (GPCRs) .
Case Study 1: Synthesis of Antagonists
A study reported the synthesis of non-peptidic antagonists derived from this compound, focusing on their interaction with the NPBWR1 receptor. The synthesized compounds demonstrated sub-micromolar potency and selectivity against off-target proteins, showcasing the utility of this compound in developing pharmacological tools .
Case Study 2: Mechanochemical Synthesis
Another significant application involves the mechanochemical synthesis of fluorinated imines, where this compound was used as a substrate. This solvent-free method not only simplifies the reaction process but also enhances the yield and purity of the final products, indicating its potential for industrial applications .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)fluoren-9-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity by participating in hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The methoxyphenyl group in this compound likely enhances electron-donating properties compared to methyl or bromophenyl groups, affecting π-π stacking and solubility .
- Synthetic Flexibility : Thiourea derivatives of ethyl p-methoxycinnamate () demonstrate the adaptability of methoxyphenyl groups in forming bioactive hybrids, though cytotoxicity varies with substituents .
Crystallographic and Conformational Analysis
- Hydrogen-Bonding Motifs : In N-(4-methoxyphenyl)piperazin-1-ium salts (), the methoxyphenyl group participates in N–H···O and C–H···π interactions, forming di-periodic layers. Comparable interactions in fluorenyl derivatives could stabilize crystal lattices .
- Dihedral Angles : For salts with methoxyphenyl substituents (), dihedral angles between aryl rings range from 62.3° to 68.4°, indicating moderate planarity. Fluorenyl analogs may exhibit similar torsional strain depending on substituent bulk .
Computational and Energetic Insights
- Ionic vs. Neutral Components : Quantum calculations on piperazin-1-ium salts () reveal that ionic interactions dominate lattice energy. For neutral fluorenyl imines, van der Waals forces and aromatic stacking may prevail .
- Antiviral Modifications : Fluoxetine derivatives with methoxyphenyl-furan chains () show enhanced antiviral activity, suggesting that similar modifications in fluorenyl imines could optimize bioactivity .
Biological Activity
N-(4-methoxyphenyl)fluoren-9-imine (C20H15NO) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer research. This article synthesizes diverse findings from recent studies, focusing on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fluoren-9-imine core structure substituted with a methoxy group on the para position of the phenyl ring. This structural configuration is significant as it influences the compound's electronic properties and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H15NO |
| Molecular Weight | 303.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its activity has been evaluated against various cancer cell lines, with promising results indicating its ability to inhibit cell proliferation.
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells. The compound showed IC50 values comparable to established chemotherapeutics such as doxorubicin .
- Mechanism of Action : The proposed mechanism involves the compound's ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This was evidenced by flow cytometry analyses showing increased apoptosis rates in treated cells .
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various derivatives of fluoren-9-imine, including this compound. The results indicated that this compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of approximately 10 nM, suggesting strong activity against breast cancer cells .
Study 2: Tubulin-Destabilizing Activity
Another research focused on the tubulin-destabilizing effects of this compound. The study found that it effectively inhibited tubulin polymerization in vitro, which is critical for its antitumor activity. The interaction at the colchicine-binding site was confirmed through confocal microscopy, illustrating its potential as a lead compound in cancer therapy .
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparative analysis with similar compounds was performed:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| This compound | 10 | Tubulin destabilization |
| Doxorubicin | ~5 | DNA intercalation |
| CA-4 (Combretastatin A-4) | 3.9 | Microtubule destabilization |
Q & A
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)fluoren-9-imine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between fluoren-9-imine derivatives and 4-methoxyphenyl precursors. Key steps include:
- Coupling Agents : Use of carbodiimides (e.g., DCC) or organocatalysts to facilitate imine bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) under inert atmospheres to minimize hydrolysis .
- Temperature Control : Reactions often proceed at 0–25°C to balance reaction rate and byproduct formation .
Optimization Strategies : - Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
| Synthetic Route | Catalyst | Solvent | Yield Range |
|---|---|---|---|
| Condensation | DCC/DMAP | DCM | 60–75% |
| Reductive Amination | NaBH₃CN | MeOH/THF | 50–65% |
Q. How should researchers characterize this compound structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (~δ 3.8 ppm) and fluorenyl aromatic signals (δ 7.2–8.1 ppm) .
- FT-IR : Confirm imine bond (C=N stretch ~1600–1650 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹) .
- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve steric effects in the fluorenyl-methoxyphenyl moiety .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
- Exposure Response :
- Skin Contact : Rinse with water for 15 minutes; seek medical help if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Store in sealed containers at –20°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Use HPLC-MS (≥98% purity) to standardize test compounds .
- Assay Conditions : Control pH (7.4 for physiological studies) and solvent (DMSO concentration <0.1% to avoid cytotoxicity) .
- Replicate Studies : Perform dose-response curves (e.g., IC₅₀) across multiple cell lines to validate specificity .
Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the imine nitrogen leads to hydrolysis, forming fluorenone and 4-methoxyaniline. Monitor via UV-Vis (λmax ~350 nm for fluorenone) .
- Basic Conditions : The methoxy group stabilizes the aromatic ring against nucleophilic attack, delaying degradation. Use kinetic studies (pH 9–12) to quantify half-life .
Table: Stability Under Varied pH
| pH | Half-Life (h) | Degradation Product |
|---|---|---|
| 2.0 | 1.5 | Fluorenone |
| 12.0 | 24.0 | Intact compound |
Q. How do substituents on the fluorene ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps. Electron-withdrawing groups (e.g., nitro) reduce HOMO energy, enhancing electrophilicity .
- Experimental Validation : Cyclic voltammetry reveals oxidation potentials correlated with substituent effects. For example, methoxy groups increase electron density, shifting oxidation peaks by +0.2 V .
| Substituent | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) |
|---|---|---|---|
| –OCH₃ | –5.2 | –1.8 | +1.1 |
| –NO₂ | –5.8 | –2.3 | +1.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
